It is an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist with selective nanomolar affinity for a subtype of neuronal nAChR in the brain that probably incorporates the Alpha7 subunit, compared with micromolar affinity at muscle nAChR and at Alpha-Bungarotoxin insensitive neuronal nAChR. C19-norditerpenoid alkaloid , derivative of Methyllycaconitine from plants of the Delphinium genus, Ranunculaceae It is a medium-lasting myorelaxing activity. As a tertiary amine, Methyllycaconitine (MLA) crosses histohematic barriers and is active orally: blockage of Nicotinic cholinoreceptors of striated muscles at 2.5-3.5 mg/kg (i.v.) and 30-40 mg/kg (p.o.); MLA relates to the non-depolarizing competitive myorelaxing agents, and its antagonists are Galanthamine and Neostigmine. 0.5-2 mg/kg (i.v.) has a hypotensive activity due to the inhibition of nervous influx transmission in sympathetic and parasympathetic ganglia. MLA acts directly on the brain and spinal cord. It enhances the amplitude of monosynaptic potentials in inhibiting the Nicotinic receptors of Renshaw cells. It removes totally the inhibiting effect of Nicotine on spinal cord monosynaptic responses. In cats (i.v.), MLA has been shown to interact with brain Nicotinic receptors, eliminating variations of EEG caused by subecholine. Recent studies show that MLA and some related diterpenoid alkaloids act as neuronal Alpha-Bungarotoxin sensitive brain nicotinic receptors antagonist. METHYLLYCACONITINE Perchlorate(cas 40819-78-1) is an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist with selective nanomolar affinity for a subtype of neuronal nAChR in the brain that probably incorporates the Alpha7 subunit, compared with micromolar affinity at muscle nAChR and at Alpha-Bungarotoxin insensitive neuronal nAChR. C19-norditerpenoid alkaloid, derivative of Methyllycaconitine from plants of the Delphinium genus, Ranunculaceae It is a medium-lasting myorelaxing activity. As a tertiary amine, Methyllycaconitine (MLA) crosses histohematic barriers and is active orally: blockage of Nicotinic cholinoreceptors of striated muscles at 2.5-3.5 mg/kg (i.v.) and 30-40 mg/kg (p.o.); MLA relates to the non-depolarizing competitive myorelaxing agents, and its antagonists are Galanthamine and Neostigmine. 0.5-2 mg/kg (i.v.) has a hypotensive activity due to the inhibition of nervous influx transmission in sympathetic and parasympathetic ganglia. MLA acts directly on the brain and spinal cord. It enhances the amplitude of monosynaptic potentials in inhibiting the Nicotinic receptors of Renshaw cells. It removes totally the inhibiting effect of Nicotine on spinal cord monosynaptic responses. In cats (i.v.), MLA has been shown to interact with brain Nicotinic receptors, eliminating variations of EEG caused by subecholine. Recent studies show that MLA and some related diterpenoid alkaloids act as neuronal Alpha-Bungarotoxin sensitive brain nicotinic receptors antagonist.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ICEC0942, also known as PPDA-001 and CT7001, is a potent, orally active and selective CDK7 inhbitior. It selectively inhibits CDK7, with an IC50 of 40 nmol/L; IC50 values for CDK1, CDK2, CDK5, and CDK9 were 45-, 15-, 230-, and 30-fold higher. In vitro studies show that a wide range of cancer types are sensitive to CDK7 inhibition with GI50 values ranging between 0.2 and 0.3 μmol/L. In xenografts of both breast and colorectal cancers, the drug has substantial antitumor effects. In addition, combination therapy with tamoxifen showed complete growth arrest of ER-positive tumor xenografts. ICEC0942 may also be effective in other cancers that display characteristics of transcription factor addiction, such as acute leukaemia and small-cell lung cancer.
Milademetan, also known as DS-3032b or DS-3032, is a potent and selective MDM2 inhibitor with potential antineoplastic activity. Upon oral administration, MDM2 inhibitor DS-3032b binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis.
m-PEG10-NHS ester is a PEG derivative containing an NHS ester. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer increases solubility in aqueous media.
P7C3A20-analog, as known as defluoro-P7C3-A20, is a structural analogue of P7C3-A20. Compared to P7C3-A20 structure, P7C3-A20 analog has no fluorine atom in the 1,3-diaminopropane-bridge. P7C3-A20 analog was synthesized by mistake during a process to make P7C3-A20. The bioactivity of P7C3-A20 analog is unknown. P7C3-A20 analog may be used for research to compare with P7C3-A20. P7C3-A20 is a proneurogenic, neuroprotective agent. P7C3-A20 displayed increased activity and an improved toxicity profile compared to P7C3. P7C3-A20 demonstrated greater proneurogenic efficacy than a wide spectrum of currently marketed antidepressant drugs. P7C3-A20 showed neuroprotective properties in rodent models of Parkinson's disease, amyotrophic lateral sclerosis, traumatic brain injury and age-related cognitive decline.
Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. Palbociclib-SMCC is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with potential antineoplastic activity. Upon administration, pirotinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.
PLX5562 is a highly selective brain-penetrant CSF1R inhibitor. In the 5xFAD mouse model of AD, plaques fail to form in the parenchymal space following microglial depletion, except in areas containing surviving microglia. Microglia appear to contribute to multiple facets of AD etiology – microglia appear crucial to the initial appearance and structure of plaques, and following plaque formation, promote a chronic inflammatory state modulating neuronal gene expression changes in response to Aβ/AD pathology. PLX5622 demonstrated desirable PK properties in mice, rats, dogs, and monkeys with a
brain penetrance of ~20%.